PF-05231023

描述

PF-05231023 is a long-acting fibroblast growth factor 21 (FGF21) analogue engineered to enhance pharmacokinetic stability and therapeutic efficacy. FGF21 is a metabolic hormone that regulates glucose, lipid, and energy homeostasis. Its mechanisms include downregulating lipogenesis genes (e.g., Srebf1), improving lipid metabolism, and reducing vascular inflammation . However, its effects on weight loss in humans remain inconsistent, and safety concerns such as elevated blood pressure and bone biomarker changes have been reported .

准备方法

合成路线和反应条件

PF-05231023 是通过将两个工程化的 [des-His1, Ala129Cys]FGF21 分子共价偶联到非靶向人免疫球蛋白 G1 (IgG1) 支架上而合成的 . 反应条件通常涉及使用合适的溶剂,如二甲基亚砜 (DMSO),以及控制的温度设置,以确保最终产品的稳定性和活性 .

工业生产方法

This compound 的工业生产涉及大规模生物技术工艺,包括重组 DNA 技术来生产工程化的 FGF21 分子,然后将其偶联到 IgG1 支架上。 生产过程经过优化,以确保高产量和纯度,并实施严格的质量控制措施 .

化学反应分析

反应类型

PF-05231023 主要经历生化反应,而不是传统的化学反应。 这些包括与它的受体,成纤维细胞生长因子受体 1c (FGFR1c) 和它的辅助因子,β-Klotho 结合 .

常用试剂和条件

合成 this compound 中常用的试剂包括工程化的 FGF21 分子、人 IgG1 支架和 DMSO 等溶剂 . 反应条件被仔细控制,以保持化合物的完整性和活性。

形成的主要产物

合成 this compound 形成的主要产物是偶联的 FGF21-IgG1 复合物,它保留了 FGF21 的生物活性,并表现出更长的半衰期和稳定性 .

科学研究应用

PF-05231023 已被广泛研究,以了解其在各个领域的潜在治疗应用:

作用机制

PF-05231023 通过与 FGFR1c 受体及其辅助因子 β-Klotho 结合发挥作用 . 这种结合激活下游信号通路,调节能量消耗、葡萄糖代谢和脂质稳态。 在中枢神经系统中,FGF21 可能通过影响昼夜节律来改变代谢 . 在周围组织中,脂肪组织被认为是主要靶点,在肝脏中具有脂联素介导的下游效应 .

相似化合物的比较

LY2405319 (Short-Acting FGF21 Analogue)

LY2405319, an earlier FGF21 analogue, showed rapid glucose-lowering and lipid-lowering effects in preclinical models but had a short half-life (~2–4 hours). Clinical trials revealed significant reductions in LDL cholesterol, triglycerides, and insulin resistance. However, weight loss was modest (~1.5 kg over 28 days), and bone turnover markers increased, similar to PF-05231023 .

Key Distinctions :

- This compound’s prolonged half-life enables weekly dosing, whereas LY2405319 requires daily administration.

Pemafibrate (PPARα Modulator)

Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, shares lipid-lowering effects with this compound but operates via distinct pathways.

Key Distinctions :

- This compound’s broader metabolic effects (e.g., weight loss, glucose modulation) contrast with pemafibrate’s narrower focus on lipid regulation.

Exendin-4 (GLP-1 Agonist)

Exendin-4, a glucagon-like peptide-1 (GLP-1) agonist, complements this compound in reducing alcohol consumption and improving metabolic parameters. Combined therapy with this compound and Exendin-4 synergistically reduces alcohol-seeking behavior in mice, suggesting enhanced efficacy for addiction disorders .

Key Distinctions :

- This compound modulates hedonic responses to alcohol, while Exendin-4 targets reward circuitry .

- Combination therapy shows promise for addiction but requires further validation in humans.

Research Findings and Limitations

Preclinical Efficacy

- Atherosclerosis : this compound reduced aortic plaque area by 40% in ApoE−/− mice and downregulated Srebf1, a master regulator of lipogenesis .

- NAFLD : In zebrafish models, this compound decreased hepatic lipid accumulation by 35% and suppressed inflammatory markers (TNF-α, IL-6) .

- Alcohol Use Disorder : this compound reduced alcohol consumption by 50% in mice, outperforming Exendin-4 alone .

Clinical Challenges

- Weight Loss Inconsistency: 4.2% weight reduction in T2DM patients vs.

- Safety : Dose-dependent increases in blood pressure (+15 mmHg) and heart rate (+20 bpm) observed in obese patients .

生物活性

PF-05231023 is a synthetic analog of fibroblast growth factor 21 (FGF21), developed by Pfizer, primarily investigated for its potential in treating metabolic disorders such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and effects observed in various preclinical and clinical studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) refers to how the body absorbs, distributes, metabolizes, and excretes a drug. In the case of this compound:

- Absorption and Distribution : Following administration, this compound exhibits rapid absorption with peak plasma concentrations reached shortly after intravenous (IV) dosing. Studies indicate that the mean terminal half-lives for the intact C-terminus and N-terminus of this compound range from 6.5 to 96.6 hours, suggesting prolonged systemic exposure compared to native FGF21 .

- Metabolism : The pharmacokinetic profile indicates that this compound is metabolized through pathways similar to those of endogenous FGF21, with distinct roles attributed to the C-terminus and N-terminus in mediating biological effects .

Pharmacodynamics (PD) involves the drug's effects on biological systems. This compound has demonstrated:

- Lipid Metabolism : In preclinical models, particularly in diet-induced obese mice, this compound has been shown to significantly reduce triglyceride (TG) levels and improve glucose tolerance .

- Weight Management : Administration of this compound resulted in reduced body weight and adiposity in various animal models .

Case Study: ApoE−/− Mice

A notable study involved administering this compound to apolipoprotein E-deficient (ApoE−/−) mice fed a Western diet. Key findings included:

- Lipid Accumulation : Treatment with this compound significantly reduced liver fat accumulation and decreased total cholesterol (TC) and TG levels in the liver compared to control groups .

- Adipocyte Hypertrophy : The compound also decreased hypertrophy of white adipose tissue, indicating a favorable effect on fat distribution and metabolism .

Table 1: Effects of this compound on Lipid Profiles in ApoE−/− Mice

| Parameter | Control Group | This compound Group |

|---|---|---|

| Liver TG Levels (mg/g tissue) | 12.5 ± 1.2 | 7.8 ± 0.9* |

| Plasma TC Levels (mg/dL) | 180 ± 15 | 160 ± 10 |

| Body Weight (g) | 30 ± 2 | 28 ± 2* |

*Significant difference at p < 0.05 compared to control group.

Clinical Studies

Initial human trials have confirmed that this compound can elicit significant changes in fasting lipid levels and glucose metabolism:

常见问题

Basic Research Questions

Q. What are the key considerations for designing preclinical experiments to evaluate PF-05231023's efficacy and safety?

To ensure robust preclinical studies, researchers should:

- Define clear objectives using frameworks like PICOT (Population: animal/cell models; Intervention: this compound dosage; Comparison: control groups; Outcome: efficacy/safety markers; Time: study duration) .

- Select appropriate experimental models (e.g., transgenic animals for target-specific effects) and validate reproducibility through repeated trials .

- Incorporate blinded controls and standardized protocols to minimize bias .

Q. How can researchers establish appropriate dosing regimens for this compound in in vivo studies?

Methodological steps include:

- Conducting pharmacokinetic/pharmacodynamic (PK/PD) profiling to determine bioavailability, half-life, and dose-response relationships .

- Using toxicity thresholds from acute/chronic exposure studies to define safe ranges .

- Applying allometric scaling to extrapolate doses from animal models to potential human equivalents .

Q. What biomarkers are critical for assessing this compound's target engagement in metabolic studies?

Prioritize biomarkers validated in peer-reviewed studies, such as:

- Circulating FGF21 levels (if targeting FGF21 pathways) .

- Insulin sensitivity indices (e.g., HOMA-IR) for metabolic outcomes .

- Tissue-specific markers (e.g., liver enzymes, adipose gene expression) to confirm target specificity .

Advanced Research Questions

Q. What statistical approaches are recommended to address contradictory findings in this compound's metabolic outcomes across studies?

To resolve discrepancies:

- Perform meta-analyses with heterogeneity testing (e.g., I² statistic) to quantify variability .

- Apply sensitivity analysis to identify confounding variables (e.g., diet, genetic background) .

- Use Bayesian hierarchical models to integrate prior data and refine effect estimates .

Q. How should researchers integrate multi-omics data to elucidate this compound's mechanism of action?

A structured workflow includes:

- Transcriptomic/proteomic profiling to identify differentially expressed pathways .

- Network analysis tools (e.g., WGCNA, STRING) to map interactions between this compound-modulated genes/proteins .

- Machine learning pipelines (e.g., random forest, SVM) to prioritize candidate mechanisms for validation .

Q. What strategies mitigate bias in clinical trial design for this compound while ensuring ethical compliance?

- Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to balance efficacy/ethics .

- Implement double-blinding and independent data monitoring committees .

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

Q. How can researchers validate this compound's off-target effects using high-throughput screening?

- Employ chemical proteomics (e.g., affinity purification mass spectrometry) to identify unintended binding partners .

- Cross-reference results with public toxicity databases (e.g., ToxCast) to assess risk .

- Validate findings in orthogonal assays (e.g., CRISPR knockout models) .

Q. Methodological Guidance for Data Handling

Q. What standards ensure reproducibility in this compound's experimental data?

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .

- Document raw data, processing scripts, and analytical workflows in supplementary materials .

- Use version-control systems (e.g., Git) for tracking protocol revisions .

Q. How should researchers address batch effects in multi-center studies involving this compound?

属性

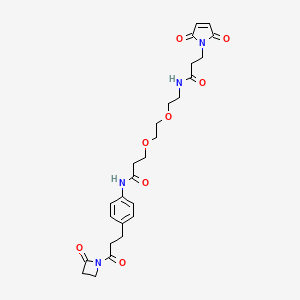

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYWUPKGDHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037589-69-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。